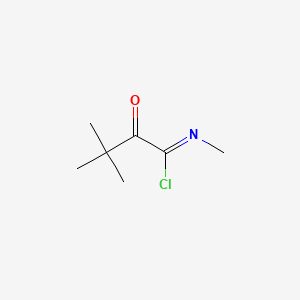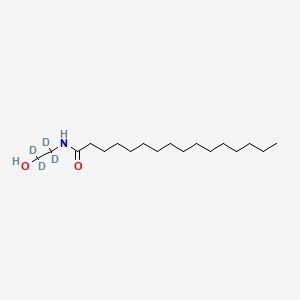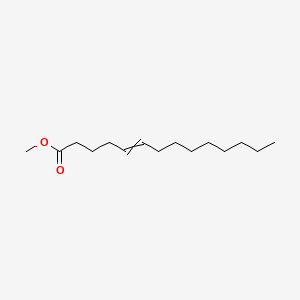
Dictyotin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dictyotin A is a bioactive compound isolated from seaweeds of the genus Dictyota . It is part of a vast array of components, including diterpenes, sesquiterepenes, sterols, amino acids, as well as saturated and polyunsaturated fatty acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature. These properties typically include characteristics such as color, density, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Microtubule-Stabilizing Agent
Dictyostin A, particularly its analogues like (-)-dictyostatin, are powerful microtubule-stabilizing agents. These compounds have shown significant potential in anti-cancer research due to their ability to inhibit the growth of cancer cells, including paclitaxel-resistant clones. Dictyostin A and its derivatives promote tubulin assembly, potentially more effectively than other known compounds such as paclitaxel, and retain their activity in cells resistant to other treatments due to beta-tubulin mutations (Madiraju et al., 2005). This makes them promising candidates for new chemotherapeutic agents, as highlighted by Zhu et al. (2010) in their work on streamlined syntheses of dictyostatin analogues (Zhu et al., 2010).
Model Organism Studies
Dictyostelium discoideum, a social amoeba, has been employed as a model organism in biomedical research, including the study of immune-cell diseases, bacterial pathogenesis, and the mechanisms of anti-cancer drugs like dictyostatin. Williams et al. (2006) and Müller-Taubenberger et al. (2013) illustrate how Dictyostelium serves as an advantageous model for understanding human diseases and testing the efficacy of drugs, including those related to dictyostatin (Williams et al., 2006); (Müller-Taubenberger et al., 2013).
Tubulin Assembly and Cancer Cell Line Efficacy
Isbrucker et al. (2003) highlighted the role of dictyostatin-1 in inducing the polymerization of purified bovine brain tubulin and maintaining its stability at low temperatures. It also showed high potency against paclitaxel-resistant cancer cell lines, indicating dictyostatin's potential as a microtubule-polymerizing agent with significant implications for cancer treatment (Isbrucker et al., 2003).
Synthesis for Potential Antitumor Applications
The complex chemical structure of dictyostatins, including dictyostatin A, poses a significant challenge for their development as antineoplastic therapies. However, research like that by Vollmer et al. (2011) and Jiménez et al. (2011) has led to the development of more accessible syntheses for dictyostatin analogues, which retain potent antitumor activities and offer potential as candidates for further preclinical development (Vollmer et al., 2011); (Jiménez et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
121923-97-5 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.49 |
Nom IUPAC |
(1S,4aS,5R,8S,8aR)-2,5-dimethyl-8-[(2R)-6-methylhept-5-en-2-yl]-4,4a,6,7,8,8a-hexahydro-1H-naphthalene-1,5-diol |
InChI |
InChI=1S/C20H34O2/c1-13(2)7-6-8-14(3)16-11-12-20(5,22)17-10-9-15(4)19(21)18(16)17/h7,9,14,16-19,21-22H,6,8,10-12H2,1-5H3/t14-,16+,17+,18-,19-,20-/m1/s1 |
Clé InChI |
LFSRMRBSJAHEFC-YJKDXWGCSA-N |
SMILES |
CC1=CCC2C(C1O)C(CCC2(C)O)C(C)CCC=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)






![2,6-Dimethyl-1,4,7,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)
